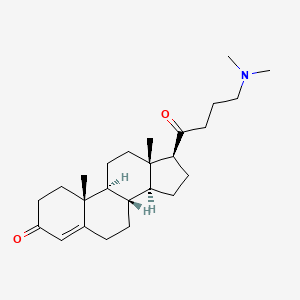
PROTEIN KINASE C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein kinase C is a family of protein kinase enzymes that play a crucial role in regulating the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . These enzymes are activated by signals such as increases in the concentration of diacylglycerol or calcium ions . This compound enzymes are involved in several signal transduction cascades and are essential for various cellular processes, including cell proliferation, differentiation, and apoptosis .
Vorbereitungsmethoden
Protein kinase C can be prepared through various methods, including expression and purification from insect cells and bacteria . The process involves the use of specific vectors and host cells to express the protein, followed by purification using techniques such as affinity chromatography . Industrial production methods may involve large-scale fermentation and purification processes to obtain sufficient quantities of the enzyme for research and therapeutic applications .
Analyse Chemischer Reaktionen
Protein kinase C undergoes several types of chemical reactions, including phosphorylation, oxidation, and interaction with various ligands . Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and reactive oxygen species for oxidation . The major products formed from these reactions are phosphorylated proteins and oxidized forms of this compound .
Wissenschaftliche Forschungsanwendungen
Protein kinase C has numerous scientific research applications across various fields:
Wirkmechanismus
Protein kinase C exerts its effects by phosphorylating target proteins on serine and threonine residues . This phosphorylation alters the activity, localization, and interaction of the target proteins, thereby regulating various cellular processes . The activation of this compound involves the binding of diacylglycerol and calcium ions, which induce conformational changes that activate the enzyme . Different isoforms of this compound have distinct regulatory mechanisms and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Protein kinase C is unique due to its activation by diacylglycerol and calcium ions and its involvement in a wide range of cellular processes . Similar compounds include other protein kinases such as protein kinase A and protein kinase G, which are activated by cyclic adenosine monophosphate and cyclic guanosine monophosphate, respectively . Natural products such as curcumin, rottlerin, and quercetin have been found to modulate this compound activity .
Eigenschaften
CAS-Nummer |
141436-78-4 |
|---|---|
Molekularformel |
C10H10O5 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



